6-bromo-4-iodo-2H-indazole-3-carbaldehyde
Overview
Description
6-Bromo-4-iodo-2H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of novel compounds with potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-iodo-2H-indazole-3-carbaldehyde typically involves the following steps:
Bromination and Iodination: The starting material, 2H-indazole, undergoes bromination and iodination reactions to introduce bromine and iodine atoms at the 6 and 4 positions, respectively. These reactions are usually carried out using bromine and iodine reagents under controlled conditions to ensure selective halogenation.
Formylation: The halogenated indazole is then subjected to formylation to introduce the aldehyde group at the 3 position. This step is often achieved using formylating agents such as Vilsmeier-Haack reagent or other suitable formylating reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-iodo-2H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents, such as Grignard reagents or organolithium compounds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation, while reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction.
Cyclization Reactions: The compound can undergo cyclization reactions to form various fused ring systems, which are valuable in the synthesis of complex molecules.
Common Reagents and Conditions
Substitution: Organometallic reagents (e.g., Grignard reagents, organolithium compounds)
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Substitution: Derivatives with different functional groups replacing bromine or iodine
Oxidation: 6-Bromo-4-iodo-2H-indazole-3-carboxylic acid
Reduction: 6-Bromo-4-iodo-2H-indazole-3-methanol
Scientific Research Applications
6-Bromo-4-iodo-2H-indazole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates for treating diseases such as cancer and infectious diseases.
Medicine: Researchers explore its potential as a pharmacophore in the design of new therapeutic agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-4-iodo-2H-indazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-indazole-4-carboxaldehyde
- 4-Iodo-1H-indazole-3-carbaldehyde
- 6-Bromo-4-chloro-2H-indazole-3-carbaldehyde
Uniqueness
6-Bromo-4-iodo-2H-indazole-3-carbaldehyde is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens provides a distinct chemical profile that can be exploited in the design of novel compounds with enhanced properties.
Properties
IUPAC Name |
6-bromo-4-iodo-2H-indazole-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrIN2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVUQKDQJJIFNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)C=O)I)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrIN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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